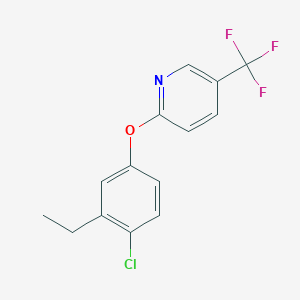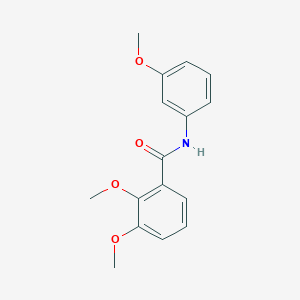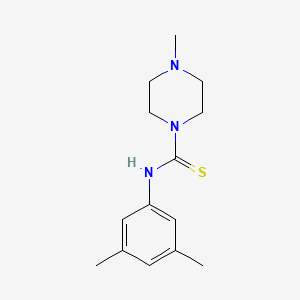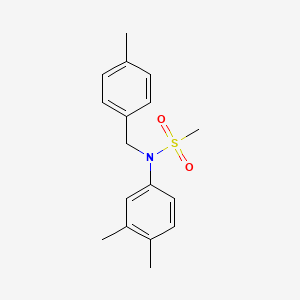
2-(4-chloro-3-ethylphenoxy)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-ethylphenoxy)-5-(trifluoromethyl)pyridine, also known as "Chlorfenapyr," is a pyridine-based insecticide that is widely used in agriculture and public health. It was first introduced in Japan in 1995 and has since been registered in many countries worldwide. Chlorfenapyr is known for its unique mode of action, which makes it effective against a wide range of pests, including insects, mites, and nematodes.
作用機序
Chlorfenapyr has a unique mode of action that sets it apart from other insecticides. It is a pro-insecticide, which means that it is inactive when first applied but is activated by enzymes in the insect's body. Once activated, Chlorfenapyr disrupts the insect's oxidative phosphorylation pathway, which is responsible for producing energy in the insect's cells. This leads to a buildup of toxic metabolites in the insect's body, which ultimately leads to its death.
Biochemical and Physiological Effects:
Chlorfenapyr has been shown to have low toxicity to mammals and birds, but it can be toxic to aquatic organisms. It is metabolized in the liver and excreted in the urine, and its half-life in the body is relatively short. Chlorfenapyr has been shown to have no mutagenic or carcinogenic effects in animal studies.
実験室実験の利点と制限
Chlorfenapyr has several advantages for use in laboratory experiments. It is effective against a wide range of pests, and its unique mode of action makes it effective against pests that have developed resistance to other insecticides. It is also relatively safe to handle and has low toxicity to mammals and birds. However, Chlorfenapyr can be expensive, and its use can be limited by regulations in some countries.
将来の方向性
There are several areas of research that can be explored in the future regarding Chlorfenapyr. One area is the development of new formulations that can increase its efficacy and reduce its cost. Another area is the study of its effects on non-target organisms, such as pollinators and beneficial insects. Finally, there is a need for more research on the development of resistance to Chlorfenapyr and the mechanisms that drive resistance.
合成法
Chlorfenapyr can be synthesized by reacting 4-chloro-3-ethylphenol with 3,5-dinitrobenzoic acid to obtain 2-(4-chloro-3-ethylphenoxy)-5-nitrobenzoic acid. The nitro group is then reduced to an amine using iron powder and hydrochloric acid. The resulting amine is then reacted with trifluoroacetic anhydride to obtain Chlorfenapyr.
科学的研究の応用
Chlorfenapyr has been extensively studied for its insecticidal properties and has been found to be effective against a wide range of pests, including cockroaches, termites, bed bugs, and mites. It has also been shown to have acaricidal activity against spider mites, which are a major pest in agriculture. Chlorfenapyr has been used in public health to control mosquito populations, which are vectors for many diseases, including malaria and dengue fever.
特性
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-2-9-7-11(4-5-12(9)15)20-13-6-3-10(8-19-13)14(16,17)18/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVSMCJVZODNMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2=NC=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5823685.png)



![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5823706.png)

![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)
![10-(2-hydroxyethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B5823738.png)

![4-{[cyclohexyl(methyl)amino]methyl}phenol](/img/structure/B5823774.png)
![2-chloro-4-methyl-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5823780.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-ethylthiourea](/img/structure/B5823802.png)
![ethyl 5-(1-azepanylcarbonyl)-2-[(4-bromobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5823803.png)